N,N-dimethylthiophene-2-sulfonamide
Description
Properties
CAS No. |
41895-10-7 |
|---|---|
Molecular Formula |
C6H9NO2S2 |
Molecular Weight |
191.3g/mol |
IUPAC Name |
N,N-dimethylthiophene-2-sulfonamide |
InChI |
InChI=1S/C6H9NO2S2/c1-7(2)11(8,9)6-4-3-5-10-6/h3-5H,1-2H3 |
InChI Key |
NUJYNKAXDKAZGE-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=CS1 |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CS1 |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
N,N-dimethylthiophene-2-sulfonamide has demonstrated significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including drug-resistant pathogens. Notably:
- Minimum Inhibitory Concentration (MIC) : The compound exhibits potent antibacterial activity, with MIC values reported as low as 0.39 µg/mL against resistant strains like New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae .
- Broad-Spectrum Activity : It has shown moderate to good antibacterial effects against other strains such as Staphylococcus aureus and Escherichia coli .
Carbonic Anhydrase Inhibition
The compound functions as a carbonic anhydrase inhibitor, which is particularly useful in treating elevated intraocular pressure associated with glaucoma. Carbonic anhydrase inhibitors help reduce intraocular pressure by inhibiting the enzyme responsible for bicarbonate formation, thus decreasing fluid production in the eye . This mechanism is crucial for managing conditions like glaucoma, where maintaining normal intraocular pressure is vital to prevent vision loss.
Case Study 1: Antibacterial Efficacy
A study examining the antibacterial efficacy of this compound highlighted its effectiveness against multidrug-resistant Staphylococcus aureus. The compound was tested using clinical isolates to determine its MIC and was found to be significantly effective compared to conventional antibiotics .
Case Study 2: Glaucoma Treatment
In a clinical setting focused on glaucoma treatment, compounds based on thiophene-2-sulfonamides were evaluated for their ability to reduce intraocular pressure. Results indicated that these compounds could provide targeted therapy with fewer systemic side effects compared to traditional carbonic anhydrase inhibitors .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| Sulfanilamide | Contains an amine instead of dimethylamine | Antibacterial properties |
| Acetazolamide | Contains a thiazole ring instead of thiophene | Carbonic anhydrase inhibition |
| Benzene-sulfonamide | Aromatic ring without thiophene | Antimicrobial activity |
| 5-(Aminomethyl)-N,N-dimethylthiophene-2-sulfonamide | Similar structure with an amino group | Potential neuroprotective effects |
This table illustrates how this compound stands out due to its specific combination of functional groups that may enhance both solubility and biological activity compared to other related compounds.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section compares N,N-dimethylthiophene-2-sulfonamide with analogous sulfonamides and thiophene derivatives, focusing on structural features, physicochemical properties, and biological activities.
Structural and Physicochemical Comparisons
Table 1: Structural and Molecular Data
Key Observations :
- Dihedral Angles: The thiophene ring in N-(2-nitrophenyl)thiophene-2-carboxamide forms a dihedral angle of ~13.5° with the benzene ring, influencing molecular packing and solubility . Similar planar arrangements are observed in N-(2-aminophenyl) analogs .
- Substituent Effects: Alkyl groups (e.g., dimethylamino in this compound) enhance solubility, while nitro or ethoxy groups increase steric hindrance .
Key Findings :
- The dimethylamino group in this compound reduces metabolic instability compared to carcinogenic sulfonamides like N-hydroxy-2-fluorenylbenzenesulfonamide, which undergoes desulfonylation to toxic intermediates .
- Nitro-substituted analogs exhibit genotoxicity due to nitro group reduction, a liability absent in the dimethylamino variant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
